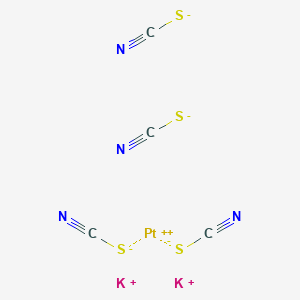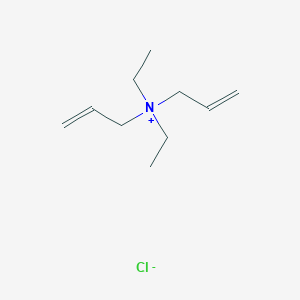![molecular formula C8H7NOS B078973 2-(Metiltio)benzo[d]oxazol CAS No. 13673-62-6](/img/structure/B78973.png)
2-(Metiltio)benzo[d]oxazol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(Methylthio)benzo[d]oxazole derivatives often involves the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride, leading to the one-pot formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles in good yield. This method is highlighted by its simplicity and the high yield of the desired products, demonstrating the versatility of 1-(methylthio)acetone as a precursor for the synthesis of oxazole derivatives (Herrera et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)benzo[d]oxazole derivatives has been extensively analyzed through X-ray diffraction studies. These studies confirm the presence of the oxazole ring and the substitution pattern on the benzene ring, providing insights into the conformation and electronic structure of these compounds. Such structural analyses are crucial for understanding the reactivity and potential applications of these molecules (Kalcheva et al., 1993).
Chemical Reactions and Properties
2-(Methylthio)benzo[d]oxazole and its derivatives undergo various chemical reactions that highlight their reactivity and potential utility in organic synthesis. For example, these compounds can participate in ring transformations, leading to the formation of thiazoles and other heterocyclic structures. Such reactivity opens avenues for the development of new synthetic methodologies and the creation of novel compounds with potential applications in medicinal chemistry and materials science (Kalcheva et al., 1993).
Aplicaciones Científicas De Investigación
Química Medicinal
Oxazol es un importante núcleo heterocíclico que posee un amplio espectro de actividades biológicas . Se ha demostrado que los derivados de oxazol exhiben una amplia gama de propiedades farmacológicas, incluidas las actividades antibacterianas, antifúngicas, antivirales, anticancerígenas y antiinflamatorias .
Descubrimiento de Fármacos
El anillo de oxazol es un motivo estructural común que se encuentra en muchos fármacos y moléculas bioactivas . Algunos ejemplos de fármacos que contienen un anillo de oxazol incluyen oxaprocina (un fármaco antiinflamatorio), voriconazol (un fármaco antifúngico) y sunitinib (un fármaco anticancerígeno) .
Actividad Antimicrobiana
Los derivados de oxazol juegan un papel fundamental en la delimitación de las actividades biológicas como la antimicrobiana . Se ha encontrado que son efectivos contra varias cepas bacterianas.
Actividad Anticancerígena
Los derivados de oxazol se han estudiado por sus propiedades anticancerígenas . Han mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas.
Actividad Antiinflamatoria
Se ha encontrado que los derivados de oxazol poseen propiedades antiinflamatorias . Podrían usarse potencialmente en el tratamiento de enfermedades inflamatorias.
Actividad Antidiabética
Se ha encontrado que algunos derivados de oxazol exhiben actividad antidiabética . Podrían usarse potencialmente en el manejo de la diabetes.
Actividad Antiobesa
Los derivados de oxazol también se han estudiado por sus efectos antiobesos . Podrían usarse potencialmente en el tratamiento de la obesidad.
Actividad Antioxidante
Se ha encontrado que los derivados de oxazol poseen propiedades antioxidantes <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://
Mecanismo De Acción
While the specific mechanism of action for 2-(Methylthio)benzo[d]oxazole is not mentioned in the search results, benzoxazole derivatives are known to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and others .
Safety and Hazards
Direcciones Futuras
Benzothiazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
Propiedades
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXAWZGFEDZKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400339 | |
| Record name | 2-(Methylthio)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13673-62-6 | |
| Record name | 2-(Methylthio)benzo[d]oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHYLTHIO)BENZOXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














